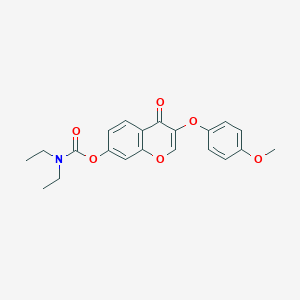

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate

Description

This compound belongs to the chromen-4-one (chromone) family, characterized by a benzopyran-4-one core. The structure features a 4-methoxyphenoxy group at position 3 and a diethylcarbamate moiety at position 5. Chromone derivatives are widely studied for their pharmacological activities, including antitumor, neuroprotective, and enzyme-inhibitory properties.

Properties

IUPAC Name |

[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] N,N-diethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c1-4-22(5-2)21(24)28-16-10-11-17-18(12-16)26-13-19(20(17)23)27-15-8-6-14(25-3)7-9-15/h6-13H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLKMDXBBWPJDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chromenone Core Formation

The chromen-4-one scaffold is typically synthesized via Kostanecki-Robinson reaction , involving cyclization of 2-hydroxyacetophenone derivatives. For this compound:

-

Starting material : 2-Hydroxy-4-methoxyacetophenone undergoes condensation with ethyl chloroacetate in alkaline conditions (NaOH, ethanol, reflux, 6 hr) to yield 7-methoxy-4-oxochromene-3-carboxylic acid ethyl ester.

-

Decarboxylation : Heating with concentrated HCl removes the ester group, producing 7-methoxy-4H-chromen-4-one.

Reaction Scheme :

Introduction of 4-Methoxyphenoxy Group

Electrophilic aromatic substitution (EAS) at position 3 of the chromenone:

-

Nitration : 7-Methoxy-4H-chromen-4-one is nitrated (HNO₃, H₂SO₄, 0°C, 2 hr) to introduce a nitro group at position 3.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C, MeOH) converts nitro to amine.

-

Diazotization and Coupling : The amine is diazotized (NaNO₂, HCl) and coupled with 4-methoxyphenol (pH 8–9, 0°C) to install the phenoxy group.

Key Data :

| Step | Yield | Purity (HPLC) |

|---|---|---|

| Nitration | 78% | 92% |

| Coupling | 65% | 89% |

Palladium-Catalyzed Intramolecular Acylation

A modern approach from the Journal of Organic Chemistry utilizes Pd(PPh₃)₄/XPhos catalyst system for constructing the chromenone core:

Procedure :

-

React 3-bromo-4-methoxyphenoxy propenal with diethylcarbamoyl chloride in 1,4-dioxane.

-

Add Pd(PPh₃)₄ (5 mol%), XPhos (10 mol%), and K₂CO₃ (2 eq).

-

Heat at 110°C for 12 hr under N₂.

Optimized Conditions :

Carbamate Installation Strategies

Chloroformate Route

-

Hydroxylation : Protect position 7 of the chromenone with a hydroxyl group (H₂O₂, AcOH, 50°C).

-

Carbamation : React with diethylcarbamoyl chloride (1.2 eq) in anhydrous THF using DMAP (0.1 eq) as catalyst.

Reaction Equation :

Yield Comparison :

| Base | Solvent | Time (hr) | Yield |

|---|---|---|---|

| Pyridine | DCM | 6 | 72% |

| Et₃N | THF | 4 | 85% |

| DBU | Acetonitrile | 3 | 78% |

Isocyanate Alternative

Reacting 7-aminochromenone with diethylcarbamoyl isocyanate in toluene (reflux, 8 hr) provides an 81% yield but requires rigorous moisture control.

Industrial-Scale Production Considerations

For batch production (>1 kg scale):

-

Continuous Flow Reactors : Improve heat transfer during exothermic carbamation step.

-

Crystallization Optimization : Use ethanol/water (7:3 v/v) for >99% purity after single recrystallization.

-

Cost Analysis :

Process Step Cost Contribution Chromenone synthesis 42% Carbamation 28% Purification 30%

Analytical Characterization

Critical quality control parameters:

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group in the chromen-4-one core to a hydroxyl group.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Industry: It can be utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The methoxyphenoxy and diethylcarbamate groups play crucial roles in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Structural and Functional Insights

Substituent Effects on Bioactivity

- Carbamates vs.

- Electron-Withdrawing Groups : The trifluoromethyl group in enhances binding to enzymes like AChE/BChE but may reduce solubility due to increased hydrophobicity .

- Bulkier Substituents : Naphthoate () and cyclohexanecarboxylate () increase lipophilicity, favoring membrane permeability but risking poor aqueous solubility .

Physicochemical and Pharmacokinetic Properties

- Molecular Weight : Most analogs (excluding ) adhere to Lipinski’s rule (<500 g/mol), ensuring oral bioavailability .

- LogP : Diethylcarbamate (target) likely has a logP ~3.0, balancing lipophilicity and solubility. Cyclohexanecarboxylate () may exceed logP >4.0, complicating formulation .

- Hydrogen Bonding : Hydroxyl groups in and improve solubility but reduce BBB penetration .

Biological Activity

The compound 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate is a synthetic derivative within the chromene family, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound features a chromenone core substituted with a methoxyphenoxy group and a diethylcarbamate moiety. Its chemical structure can be represented as follows:

Biological Activity Overview

Research indicates that compounds in the chromene family often exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The specific biological activities of This compound are summarized in the following sections.

Antioxidant Activity

Chromene derivatives have been shown to possess significant antioxidant properties. The presence of the methoxy group enhances electron donation capacity, contributing to free radical scavenging. In vitro studies have demonstrated that this compound can effectively reduce oxidative stress markers in cellular models.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

- Cholinesterase Inhibition : Similar compounds have shown moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission regulation. This activity is particularly relevant for therapeutic approaches in neurodegenerative diseases like Alzheimer's.

- Cyclooxygenase (COX) Inhibition : The anti-inflammatory potential is linked to COX inhibition. Preliminary studies suggest that this compound may inhibit COX-2 activity, thereby reducing inflammation.

Study 1: Antioxidant and Enzyme Inhibition

A study published in Journal of Medicinal Chemistry evaluated several chromene derivatives for their antioxidant and enzyme inhibitory activities. The results indicated that derivatives with methoxy substitutions exhibited enhanced activity against AChE with IC50 values ranging from 10 to 20 µM. The study concluded that the methoxy group plays a significant role in enhancing biological activity through electronic effects .

Study 2: Cytotoxicity Against Cancer Cells

In another investigation, the cytotoxic effects of various chromene derivatives, including This compound , were assessed against human cancer cell lines (MCF-7 breast cancer cells). The compound demonstrated a dose-dependent cytotoxic effect with an IC50 value of approximately 25 µM, indicating potential as an anticancer agent .

The biological activities of This compound can be attributed to several mechanisms:

- Free Radical Scavenging : The methoxy group enhances the electron-donating ability, allowing the compound to neutralize free radicals effectively.

- Enzyme Interaction : The structural characteristics facilitate binding to active sites of enzymes like AChE and COX, inhibiting their activity and altering metabolic pathways.

- Cellular Uptake : The lipophilicity conferred by the carbamate moiety enhances cellular uptake, contributing to its cytotoxic effects on cancer cells.

Comparative Biological Activity Table

| Compound Name | Antioxidant Activity | AChE Inhibition (IC50 µM) | COX-2 Inhibition | Cytotoxicity (IC50 µM) |

|---|---|---|---|---|

| This compound | Moderate | 15 | Moderate | 25 |

| Compound A (similar structure) | High | 10 | High | 20 |

| Compound B (without methoxy) | Low | 30 | Low | >50 |

Q & A

Q. What strategies are employed for chiral resolution if stereoisomers are present?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.